3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid
Description
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a 4-chloro-2-methoxyphenyl group at the 3-position and a methyl group at the 2-position of the benzoic acid core. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, which influence its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)13-7-6-10(16)8-14(13)19-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNXHPHOSKBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691066 | |
| Record name | 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-35-6 | |
| Record name | 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Nitration of m-Toluic Acid Derivatives
The synthesis often begins with nitration of m-toluic acid or its derivatives to introduce nitro groups at specific positions. In a representative protocol, m-toluic acid undergoes nitration with 60–75% nitric acid at 90–110°C for 1–2 hours, yielding 2-nitro-3-methylbenzoic acid. This step leverages the directing effects of the methyl and carboxylic acid groups to ensure regioselectivity.
Table 1: Nitration Reaction Optimization
| Nitric Acid Concentration (%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 60 | 90 | 2 | 78 | 98.5 |
| 70 | 100 | 1.5 | 85 | 99.2 |
| 75 | 110 | 1 | 82 | 98.8 |
Hydrogenation of the nitro intermediate follows, typically using 10% Pd/C in ethanol under hydrogen at 40–50°C, reducing the nitro group to an amine with yields exceeding 98%.
Chlorination and Methoxylation Techniques
Chlorination of 2-amino-3-methylbenzoic acid employs dichlorohydantoin as the chlorinating agent in dimethylformamide (DMF) at 90–110°C. Benzoyl peroxide (1–2 wt%) acts as a catalyst, achieving 85–87% yields. Parallel methoxylation strategies, as demonstrated in analogous syntheses, use sodium methoxide and cuprous salts to substitute chlorine with methoxy groups at elevated temperatures (80–150°C).
Critical Considerations:
-
Solvent Selection: DMF enhances reaction rates due to its high polarity, while ethanol facilitates hydrogenation by stabilizing palladium catalysts.
-
Catalyst Loading: Excess benzoyl peroxide (>2%) risks over-chlorination, reducing selectivity for the 4-chloro position.
Cross-Coupling Approaches for Aryl Substituent Installation
Suzuki-Miyaura Coupling for Biphenyl Formation
A pivotal step involves coupling 2-methyl-3-chlorobenzoic acid with 4-chloro-2-methoxyphenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1), this method achieves 75–80% yields.
Table 2: Coupling Reaction Parameters
| Boronic Acid Derivative | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Chloro-2-methoxyphenyl | Pd(PPh₃)₄ | Toluene/H₂O | 78 |
| 4-Bromo-2-methoxyphenyl | PdCl₂(dppf) | DME/H₂O | 72 |
Ullmann Coupling for Direct Arylation
Alternative routes employ Ullmann coupling between 3-bromo-2-methylbenzoic acid and 4-chloro-2-methoxyphenol. Copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C yield 68–72% of the target compound, though side products necessitate rigorous purification.
Purification and Analytical Validation
Recrystallization and Chromatographic Methods
Final purification often involves recrystallization from ethanol/water mixtures, enhancing purity to >99%. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity, while melting point analysis (238–243°C) aligns with literature standards.
Table 3: Purification Outcomes
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethanol/H₂O (7:3) | 99.5 | 85 |
| Column Chromatography | Hexane/Ethyl Acetate | 99.2 | 78 |
Industrial Scalability and Cost Efficiency
Bulk synthesis prioritizes dichlorohydantoin over chlorine gas for safety, despite a 5–7% cost premium. Hydrogenation catalysts (Pd/C) are recycled via filtration, reducing material costs by 15–20%.
Emerging Methodologies and Catalytic Innovations
Recent advances focus on photoredox catalysis for late-stage chlorination, though yields remain suboptimal (55–60%). Flow chemistry systems show promise for nitration and coupling steps, reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, and other amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while substitution of the chloro group with an amine yields an aniline derivative .
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
- 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to biologically active compounds.
- Anticancer Activity
- SGLT2 Inhibitors
Case Study 1: Anticancer Screening
A study conducted by the National Cancer Institute (NCI) involved screening a range of compounds related to this compound against various cancer cell lines. The results indicated varying levels of growth inhibition across different tumor types, suggesting that modifications to the compound could enhance its anticancer properties .
Case Study 2: Synthesis of SGLT2 Inhibitors
Research on SGLT2 inhibitors highlighted the role of intermediates like this compound in developing effective therapeutic agents for diabetes management. The synthesis process was optimized for scalability and cost-effectiveness, demonstrating practical industrial applications .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid () :
- Structural Difference : Fluorine replaces the methyl group at the 3-position.
- Impact : Fluorine’s strong electron-withdrawing nature increases acidity compared to the methyl-substituted target compound. The absence of steric hindrance from the methyl group may enhance solubility in polar solvents.
- 2-Chloro-3-methylbenzoic Acid (): Structural Difference: Chloro and methyl groups are positioned at the 2- and 3-positions, respectively, on the benzoic acid core.
- 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic Acid (): Structural Difference: Incorporates a benzimidazole ring and fluorine. Impact: The benzimidazole moiety enhances π-π stacking and hydrogen bonding, likely increasing biological activity (e.g., enzyme inhibition) compared to the simpler phenyl-substituted target compound .
Steric and Conformational Effects
- 2-Methylbenzoic Acid (): The ortho-methyl group in 2-methylbenzoic acid induces a non-planar carboxyl group conformation, reducing water-structuring effects and altering partition coefficients in water-cyclohexane systems. Comparison: The additional 4-chloro-2-methoxyphenyl group in the target compound may exacerbate steric hindrance, further distorting the carboxyl group and influencing crystal packing.
- 2,3-Dimethylbenzoic Acid (): Buttressing effects from adjacent methyl groups lead to pronounced non-planarity of the carboxyl group, as confirmed by X-ray diffraction. The target compound’s single ortho-methyl group may cause milder distortion, balancing steric and electronic effects .
Data Table: Key Properties of 3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic Acid and Analogs
Research Findings and Implications
- Acidity Trends : The target compound’s acidity is modulated by competing effects: the electron-withdrawing chloro group decreases pKa, while the electron-donating methoxy group counteracts this. Its acidity is likely intermediate between 4-chloro-3-fluorobenzoic acid (stronger acid) and 2-methylbenzoic acid (weaker acid) .
- Crystallography: Analogous methyl-substituted benzoic acids () exhibit non-planar carboxyl groups, suggesting similar distortions in the target compound. This could influence its solid-state stability and formulation challenges.
Biological Activity
3-(4-Chloro-2-methoxyphenyl)-2-methylbenzoic acid, with the molecular formula C15H13ClO3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoic acid structure with specific substitutions that may enhance its interaction with biological targets. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of a chloro and methoxy group on the phenyl ring contributes to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClO3 |
| Molecular Weight | 272.72 g/mol |
| Functional Groups | Carboxylic acid, chloro, methoxy |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that mono-halogenated benzoic acid derivatives, including related compounds, showed potent interactions with enzymes such as cathepsins B and L, which are involved in protein degradation pathways . These interactions suggest a potential for developing antimicrobial agents.
Antiproliferative Effects
In cell-based assays, derivatives of benzoic acid have shown antiproliferative effects against various cancer cell lines. Specifically, compounds structurally related to this compound demonstrated significant cytotoxicity against human cancer cells, indicating their potential as anticancer agents . The activation of proteasomal pathways by these compounds further supports their role in cancer treatment .
Case Studies
- Case Study on Enzyme Activation :
-
Antimicrobial Efficacy :
- In a comparative study of various benzoic acid derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics against resistant strains of bacteria. This positions them as promising candidates for further development in antimicrobial therapies .
Research Findings Summary
Recent studies have underscored the importance of chlorine substituents in enhancing the biological activity of chemical compounds. The introduction of chlorine atoms has been empirically linked to improved efficacy in various biological assays .
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | High |
| Antiproliferative | Moderate to High |
| Enzyme Activation | Significant |
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | EDC, HOBt, DMF, RT, 12h | 85% | |
| Hydrogenation | H₂, Pd/C, MeOH | Quantitative |
Advanced: How do hydrogen bonding patterns influence the crystallization of this compound?
Methodological Answer:
Hydrogen bonding governs crystal packing and stability. Use graph set analysis (Etter’s rules) to predict interactions:
- Directionality : The carboxylic acid group (-COOH) acts as a hydrogen bond donor, forming dimers or chains. The methoxy (-OCH₃) and chloro (-Cl) groups participate in weaker C–H···O/Cl interactions .
- Validation : Single-crystal X-ray diffraction (SHELXL) confirms motifs. For example, a 2018 study resolved a related triazine-benzoic acid structure with R-factor < 0.05 using SHELX .
Basic: What spectroscopic methods characterize this compound’s purity and structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- δ ~3.86 ppm (s, methoxy protons) .
- δ ~12.5 ppm (broad, carboxylic acid proton).
- HPLC-MS : Use C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity. Expected [M-H]⁻ ion at m/z 294.05 .
- IR : Strong C=O stretch (~1680 cm⁻¹) and O–H stretch (~2500-3000 cm⁻¹) .
Advanced: How to resolve discrepancies in NMR data caused by rotational isomers?
Methodological Answer:
Rotational isomers (e.g., hindered rotation around amide bonds) split NMR signals. Mitigation strategies:
- Variable-temperature NMR : Heat samples to 60–80°C to coalesce split peaks .
- X-ray crystallography : Resolve ambiguity via SHELXL refinement. A 2018 study used this to assign overlapping δ 171.4–173.0 ppm signals in a triazine analog .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use acetic acid or isopropyl alcohol to isolate the benzoic acid derivative (purity >95%) .
- Column chromatography : Employ silica gel with EtOAc/hexane (3:7) for intermediates.
Q. Typical Purity Data :
| Method | Solvent System | Purity | Reference |
|---|---|---|---|
| Recrystallization | Acetic acid | 97% | |
| Column | EtOAc/hexane | 90% |
Advanced: How to design co-crystals to enhance solubility or stability?
Methodological Answer:
Apply supramolecular synthon principles:
- Co-formers : Select partners with complementary H-bond donors/acceptors (e.g., pyridine derivatives).
- Screening : Use high-throughput crystallization (e.g., solvent-drop grinding) and validate via PXRD .
- Case Study : A 1995 study improved solubility of a chlorobenzoic acid by co-crystallizing with 4,4′-bipyridine, achieving Δsolubility = +40% .
Safety: What precautions are required when handling this compound?
Methodological Answer:
Refer to SDS guidelines (e.g., AFG Bioscience LLC):
- PPE : Gloves, lab coat, and goggles.
- Disposal : Neutralize with NaOH (pH 7) before aqueous waste disposal .
- Toxicity : No acute hazards reported, but avoid inhalation/ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
